molecular formula C14H12F2N2O3S B2354302 3-(1-(3,4-Difluorobenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione CAS No. 1798640-50-2

3-(1-(3,4-Difluorobenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

Cat. No.: B2354302
CAS No.: 1798640-50-2
M. Wt: 326.32
InChI Key: HNFBXFSHHNDSQO-UHFFFAOYSA-N
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Description

3-(1-(3,4-Difluorobenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a heterocyclic compound that features a thiazolidine ring fused with a pyrrolidine ring and a difluorobenzoyl group

Mechanism of Action

Target of Action

Thiazolidine derivatives, which this compound is a part of, have been known to exhibit diverse therapeutic and pharmaceutical activity . They are used in probe design and have accessible clinical applications in various biological targets .

Mode of Action

Thiazolidin-2,4-dione (tzd) analogues, which this compound is a part of, are known to exhibit their hypoglycemic activity by improving insulin resistance through ppar-γ receptor activation . They also exhibit antimicrobial action by inhibiting cytoplasmic Mur ligases .

Biochemical Pathways

Thiazolidin-2,4-dione (TZD) analogues mediate the formation of UDP-MurNAc-pentapeptide through the stepwise additions of MurC (L-alanine), MurD (D-glutamic acid), a diamino acid which is generally a meso-diaminopimelic acid, or MurE (L-lysine) and MurF (dipeptide D-Ala-D-Ala) to the D-lactoyl group of UDP-N-acetylmuramic acid . This is one of the biochemical pathways affected by these compounds.

Pharmacokinetics

Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .

Result of Action

Thiazolidin-2,4-dione (tzd) analogues are known to exhibit their antioxidant action by scavenging reactive oxygen species (ros) .

Action Environment

The synthesis of thiazolidine derivatives, which this compound is a part of, has been improved by employing green chemistry, which takes into account environmental factors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(3,4-Difluorobenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione typically involves multi-step reactions. One common method includes the reaction of 3,4-difluorobenzoyl chloride with pyrrolidine to form an intermediate, which is then reacted with thiazolidine-2,4-dione under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol and catalysts such as sodium hydroxide at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to improve yield and purity. Techniques such as nano-catalysis and green chemistry approaches are employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(1-(3,4-Difluorobenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the difluorobenzoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

3-(1-(3,4-Difluorobenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-2,4-dione: A simpler analog without the pyrrolidine and difluorobenzoyl groups.

    Pyrrolidine-2,5-dione: Lacks the thiazolidine ring but shares the pyrrolidine structure.

    3,4-Difluorobenzoyl derivatives: Compounds with similar aromatic substitution patterns.

Uniqueness

3-(1-(3,4-Difluorobenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is unique due to the combination of the thiazolidine and pyrrolidine rings with the difluorobenzoyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-[1-(3,4-difluorobenzoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2N2O3S/c15-10-2-1-8(5-11(10)16)13(20)17-4-3-9(6-17)18-12(19)7-22-14(18)21/h1-2,5,9H,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNFBXFSHHNDSQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C(=O)CSC2=O)C(=O)C3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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